In Vivo Triglyceride and VLDL Reduction vs. Minimal Impact on Cholesterol in High-Fat Diet Pigs
Lecimibide demonstrates a distinct in vivo pharmacodynamic profile in a high-fat diet pig model, significantly reducing plasma triglycerides and VLDL triglycerides by 36% and 31%, respectively . This effect is mechanistically linked to a 28% reduction in the hepatic secretion rate of VLDL apolipoprotein B (apoB), a key structural protein for VLDL particles . Critically, this intervention left total cholesterol, LDL cholesterol, and HDL cholesterol levels unchanged . This differs from other ACAT inhibitors like Avasimibe or Pactimibe, which are known to lower total plasma cholesterol in animal models [1].
| Evidence Dimension | In vivo lipid modulation |
|---|---|
| Target Compound Data | 36% reduction in total plasma triglyceride; 31% reduction in VLDL triglyceride; 28% reduction in VLDL apoB secretion rate; No significant change in total/LDL/HDL cholesterol. |
| Comparator Or Baseline | In-class ACAT inhibitors (e.g., Avasimibe, Pactimibe): Known to significantly lower total plasma cholesterol in various animal models. |
| Quantified Difference | Lecimibide uniquely targets triglyceride/VLDL pathways without affecting cholesterol, whereas other ACAT inhibitors are typically associated with plasma cholesterol lowering. |
| Conditions | In vivo study in miniature pigs fed a high-fat (34% of calories) and high-cholesterol (400 mg/day) diet; Lecimibide administered intravenously at 2.2 mg/kg/day for 21 days. |
Why This Matters
This specific lipid-modulating profile makes Lecimibide the preferred research tool for investigators seeking to dissect the role of ACAT in VLDL and triglyceride metabolism independently of cholesterol pathways.
- [1] Kitayama, K., et al. Importance of acyl-coenzyme A:cholesterol acyltransferase 1/2 dual inhibition for anti-atherosclerotic potency of pactimibe. Eur J Pharmacol. 2006 Jul 1;540(1-3):121-30. View Source
